molecular formula C8H10BN3O2 B8246760 (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid

Cat. No.: B8246760
M. Wt: 191.00 g/mol
InChI Key: HREHVJNXMDPJJT-UHFFFAOYSA-N
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Description

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H10BN3O2 and a molecular weight of 190.99 g/mol . This pyridine-based boronic acid derivative is characterized by its dimethylamino and cyano functional groups, which can influence its electronic properties and reactivity. Organoboron compounds like this one are fundamental building blocks in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and organic materials . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential; it requires storage under an inert atmosphere and at cold-chain temperatures between 2-8°C to maintain stability . As a general safety precaution, this chemical has associated hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Researchers are advised to consult the safety datatsheet and adhere to all recommended precautionary statements before use.

Properties

IUPAC Name

[5-cyano-6-(dimethylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O2/c1-12(2)8-6(4-10)3-7(5-11-8)9(13)14/h3,5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREHVJNXMDPJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N(C)C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Selectivity

The synthesis begins with a halogenated pyridine precursor, such as 3-bromo-5-cyano-6-(dimethylamino)pyridine. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-72°C to -78°C) in anhydrous tetrahydrofuran (THF) induces halogen-lithium exchange, forming a lithiated intermediate at the position previously occupied by the halogen. Subsequent quenching with triisopropyl borate (B(OiPr)₃) introduces the boronic acid moiety after acidic workup.

Challenges and Optimization

The presence of electron-withdrawing groups (e.g., cyano) adjacent to the halogen can hinder halogen-metal exchange due to reduced electron density at the reaction site. To mitigate this, elevated equivalents of n-BuLi (1.2–2.0 equiv) and prolonged reaction times (2–4 hours) are often employed. Additionally, the dimethylamino group at position 6 may participate in side reactions under strongly basic conditions, necessitating careful temperature control.

Miyaura Borylation

Miyaura borylation, a palladium-catalyzed cross-coupling reaction, offers a modern alternative for installing boronic acid groups under milder conditions compared to cryogenic HMe protocols. This method is particularly advantageous for substrates sensitive to strong bases or low temperatures.

Reaction Mechanism and Conditions

The Miyaura borylation employs a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) to mediate the coupling of a halopyridine (Br or I) with bis(pinacolato)diboron (B₂pin₂) in the presence of a mild base (e.g., potassium acetate). The reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester, which is hydrolyzed to the free boronic acid.

Representative Protocol:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Solvent : 1,4-Dioxane or dimethoxyethane (DME)

  • Base : KOAc (3.0 equiv)

  • Temperature : 80–100°C

  • Time : 12–24 hours

For example, 3-bromo-5-cyano-6-(dimethylamino)pyridine reacts with B₂pin₂ under Miyaura conditions to afford the boronic ester in 76–98% yield, depending on the steric bulk of substituents. Hydrolysis with aqueous HCl (1M) quantitatively converts the ester to the boronic acid.

Functional Group Compatibility

The cyano and dimethylamino groups remain stable under Miyaura conditions, as evidenced by analogous syntheses of 6-cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid. However, excessive heating (>100°C) or prolonged reaction times may lead to partial decomposition of the dimethylamino group, necessitating optimized thermal profiles.

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) leverages directing groups (e.g., dimethylamino) to regioselectively deprotonate and functionalize aromatic rings. While traditionally used for introducing substituents ortho to directing groups, this method has limited applicability for meta-substituted boronic acids like the target compound.

Cycloaddition Approaches

[4+2] Cycloadditions offer a modular route to construct polysubstituted pyridines from simpler precursors. For instance, reacting enamines with nitriles under Lewis acid catalysis can yield pyridine cores pre-functionalized with cyano and amino groups. Subsequent bromination and borylation steps would then install the boronic acid moiety. However, this approach suffers from low regiocontrol and is less commonly employed for complex substrates.

Comparative Analysis of Methods

Parameter Halogen-Metal Exchange Miyaura Borylation
Yield Moderate (26–76%)High (76–98%)
Temperature Cryogenic (-72°C)Elevated (80–100°C)
Functional Group Tolerance Sensitive to strong EWGsTolerates EWGs and EDGs
Scalability Limited by cryogenic conditionsAmenable to flow chemistry

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors are increasingly adopted for Miyaura borylation due to enhanced heat transfer and reduced reaction times. For example, a telescoped process combining bromination, borylation, and hydrolysis in a single flow system achieves >90% yield for analogous pyridinylboronic acids. Additionally, automated purification systems (e.g., simulated moving bed chromatography) minimize downtime between batches.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 80°C to 120°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while reduction reactions produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid has been studied for its potential in anticancer therapies. It is involved in the synthesis of various kinase inhibitors, which target specific pathways in cancer cell proliferation and survival. For example, it has been used in the synthesis of Nilotinib, a drug effective against chronic myeloid leukemia, by facilitating the formation of crucial intermediates during chemical reactions .

Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have shown that pyridine derivatives can enhance the efficacy against resistant bacterial strains, suggesting that modifications to the pyridine core can yield compounds with improved biological activity .

Organic Synthesis

Cross-Coupling Reactions
This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid moiety allows for efficient coupling with aryl halides, leading to the production of biaryl compounds that are essential in pharmaceuticals and materials science .

Synthesis of Complex Molecules
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for creating diverse chemical libraries for drug discovery .

Case Study 1: Synthesis of Kinase Inhibitors

A study demonstrated the use of this compound in synthesizing a novel class of kinase inhibitors targeting IKKε and TBK1 pathways. These inhibitors showed promising results in preclinical models for treating inflammatory diseases and certain cancers .

Case Study 2: Antibacterial Derivatives

Another investigation focused on synthesizing derivatives from this compound to enhance antibacterial activity against Streptococcus pneumoniae. The modifications led to compounds with significantly increased potency compared to their parent structures, highlighting the importance of structural optimization in drug design .

Data Table: Comparison of Synthetic Yields

Reaction TypeYield (%)Conditions
Suzuki Coupling76%Pd catalyst, Na2CO3, acetonitrile at 100 °C
Synthesis of Kinase Inhibitor52%Pd(OAc)2 catalyst, DMSO/H2O at 100 °C
Antibacterial Derivative Synthesis72%Microwave-assisted reaction with NaOH

Mechanism of Action

The mechanism of action of (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The cyano group can also participate in various interactions, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) .
  • Hazards : Classified with the signal word "Warning" and hazard statements H315 (skin irritation) and H319 (eye irritation) .
  • Applications : Primarily employed in medicinal chemistry and materials science for constructing complex heterocycles.

Comparison with Similar Pyridinylboronic Acids

Below is a detailed comparison of (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Evidence ID
This compound -CN (5), -N(CH₃)₂ (6), -B(OH)₂ (3) C₈H₁₀BN₃O₂ 190.99 Strong electron-withdrawing (-CN) and electron-donating (-N(CH₃)₂) groups create a polarized ring system, enhancing boronic acid acidity and reactivity . 3, 16
[6-(Dimethylamino)pyridin-3-yl]boronic acid -N(CH₃)₂ (6), -B(OH)₂ (3) C₇H₁₁BN₂O₂ 165.99 The absence of the -CN group reduces electron-withdrawing effects, leading to lower acidity and potentially slower cross-coupling kinetics compared to the target compound . 16
(5-Chloro-6-ethoxypyridin-3-yl)boronic acid -Cl (5), -OCH₂CH₃ (6), -B(OH)₂ (3) C₇H₉BClNO₃ 201.42 Chloro and ethoxy substituents introduce moderate electron-withdrawing (-Cl) and electron-donating (-OCH₂CH₃) effects, balancing reactivity for selective couplings . 15
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid -Cl (2), -CF₃ (6), -B(OH)₂ (3) C₆H₄BClF₃NO₂ 229.37 The -CF₃ group provides strong electron-withdrawing effects, while -Cl adds steric hindrance, making this compound highly reactive but less selective in certain reactions . 17

Reactivity in Cross-Coupling Reactions

  • Target Compound : The -CN group enhances the electrophilicity of the pyridine ring, accelerating transmetalation in Suzuki reactions. This is advantageous in coupling with electron-rich aryl halides .
  • [6-(Dimethylamino)pyridin-3-yl]boronic Acid: Used in synthesizing adenosine analogs (e.g., ), where the dimethylamino group improves solubility in polar solvents but may require harsher reaction conditions due to reduced boronic acid acidity .
  • 2-Methoxy-5-pyridylboronic Acid : Electron-donating -OCH₃ groups slow transmetalation but improve stability, making this compound suitable for iterative couplings in heteroarylpyrimidine synthesis (e.g., ) .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%) Preferred Coupling Partners Key Reference
This compound 78–85 Electron-deficient aryl halides
[6-(Dimethylamino)pyridin-3-yl]boronic acid 65–72 Aryl iodides and bromides
(5-Chloro-6-ethoxypyridin-3-yl)boronic acid 70–75 Sterically hindered halides

Table 2: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Stability in Air
This compound 1.2 12.5 Moderate (requires inert storage)
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 2.8 3.2 Low (prone to hydrolysis)
2-Methoxy-5-pyridylboronic acid 0.9 18.7 High

Biological Activity

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes available data on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound has been evaluated for various biological activities, notably its antibacterial properties and potential as an enzyme inhibitor. The presence of the boronic acid moiety is crucial for its interaction with biological targets, particularly in inhibiting enzymes involved in disease processes.

Antibacterial Activity

Research indicates that derivatives of pyridine and boronic acids exhibit notable antibacterial activity against resistant strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Streptococcus pneumoniae and Haemophilus influenzae, with structure modifications leading to enhanced potency against these pathogens .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)Comments
Compound AS. pneumoniae0.5Strong activity against resistant strains
Compound BH. influenzae1.0Moderate activity
This compoundTBDTBDFurther studies needed

The mechanism by which this compound exerts its effects is primarily through inhibition of specific enzymes. Boronic acids are known to interact with serine proteases and other enzymes via reversible covalent bonding, affecting the enzyme's activity and leading to bacterial cell death or growth inhibition .

Case Study: Inhibition of Enzymes

A recent study demonstrated that a related compound effectively inhibited ATP-synthase, a critical enzyme in bacterial energy metabolism. This inhibition was linked to the compound's ability to disrupt ATP production, thereby exerting an antibacterial effect .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring can significantly influence both potency and selectivity.

Table 2: Structure-Activity Relationships

SubstituentEffect on ActivityRemarks
DimethylaminoIncreased solubilityEnhances interaction with targets
Cyano GroupCritical for bindingEssential for antibacterial activity
Boronic AcidKey for enzyme inhibitionFacilitates target interaction

Research Findings and Future Directions

Recent findings suggest that further modifications to the compound could lead to improved efficacy against multi-drug resistant bacterial strains. The incorporation of additional functional groups may enhance solubility and bioavailability, making it a promising candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid?

  • Methodological Answer : The synthesis of pyridine-based boronic acids typically involves Suzuki-Miyaura coupling or direct boronation. For analogous compounds, such as (6-(trifluoromethyl)pyridin-3-yl)boronic acid, Suzuki coupling with iodopyrimidine precursors and palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres is documented . For boronation, lithium-halogen exchange followed by treatment with trimethyl borate is common. Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is recommended to achieve >97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA)-modified mobile phases for purity analysis, as demonstrated for similar boronic acids (retention time: ~1.26 minutes) . Confirm molecular weight via LCMS (e.g., m/z [M+H]+ = 366 observed in analogous pyridinylboronic esters) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹¹B) and Fourier-transform infrared (FTIR) spectroscopy can validate functional groups (e.g., B-O stretching at ~1340 cm⁻¹) .

Q. What are the optimal storage conditions to prevent decomposition?

  • Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under nitrogen. Boronic acids are prone to hydrolysis; anhydrous solvents (e.g., THF or DMF) are recommended for long-term storage. Avoid exposure to light, as UV radiation can degrade the dimethylamino and cyano substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the cyano and dimethylamino groups influence cross-coupling efficiency?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the boron center, potentially accelerating transmetalation in Suzuki reactions. However, steric hindrance from the dimethylamino group may reduce coupling yields. Comparative studies with analogs like (6-(trifluoromethyl)pyridin-3-yl)boronic acid suggest optimizing ligand choice (e.g., bulky ligands like SPhos) and reaction temperature (60–80°C) to mitigate steric effects .

Q. What strategies resolve contradictory data in reaction yields under varying catalytic conditions?

  • Methodological Answer : Systematically test parameters:

  • Catalyst : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄.
  • Base : K₂CO₃ vs. Cs₂CO₃ (the latter improves solubility in polar aprotic solvents).
  • Solvent : DMF (high polarity) vs. toluene (low polarity).
    Documented inconsistencies in trifluoromethyl-substituted analogs highlight the need for controlled oxygen-free environments to prevent boroxine formation .

Q. Can this compound act as a radical precursor in photocatalytic reactions?

  • Methodological Answer : Boronic acids are emerging as radical sources via oxidation with Lewis bases (e.g., DMAP) under visible-light photocatalysis. For example, benzyl boronic esters generate radicals via single-electron transfer (SET) mechanisms. Adapt this method by preforming the boronic acid-DMAP adduct and using Ru(bpy)₃²⁺ as a photocatalyst. Monitor reaction progress via ESR spectroscopy to detect radical intermediates .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH <5), boronic acids form trifluoroborate salts, reducing reactivity. In basic conditions (pH >9), hydrolysis to borate esters is observed. Stability studies using pH-adjusted D₂O solutions and ¹¹B NMR tracking (e.g., shifts from ~30 ppm for B(OH)₂ to ~10 ppm for B(OH)₃⁻) are recommended. For analogs like 5-fluoropyridine-3-boronic acid, decomposition occurs within 24 hours at pH 10 .

Q. What purification techniques are effective for removing byproducts like boroxines?

  • Methodological Answer : Boroxine removal requires careful recrystallization. Use a 1:3 mixture of dichloromethane/hexane to precipitate boroxines, followed by filtration. Alternatively, employ size-exclusion chromatography (SEC) with Sephadex LH-20. For HPLC purification, a C18 column with acetonitrile/water gradients (0.1% TFA) achieves baseline separation of boronic acid and boroxine peaks .

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